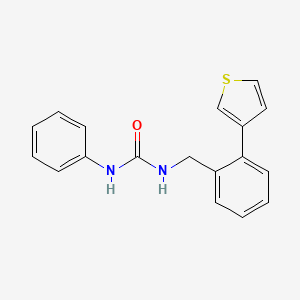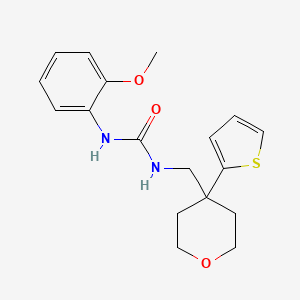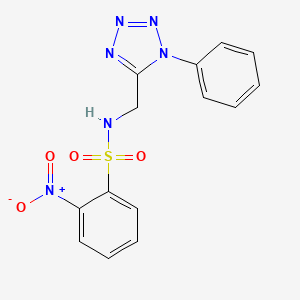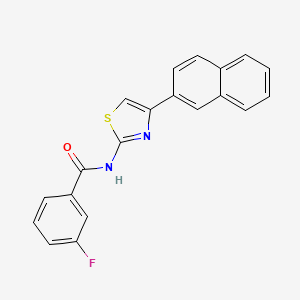
1-Phényl-3-(2-(thiophène-3-yl)benzyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea” is a complex organic compound that contains a urea group (-NH-CO-NH2), a phenyl group (a ring of 6 carbon atoms, C6H5-), a benzyl group (C6H5CH2-) and a thiophene group (a ring of 4 carbon atoms and a sulfur atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzyl amine with a phenyl isocyanate to form the urea group . The thiophene group could be introduced through a separate synthetic step, possibly involving a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea, phenyl, benzyl, and thiophene groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the urea, phenyl, benzyl, and thiophene groups. For example, the urea group could participate in acid-base reactions, while the phenyl and thiophene groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the urea, phenyl, benzyl, and thiophene groups. For example, the compound is likely to be solid at room temperature and could have moderate solubility in polar solvents .Applications De Recherche Scientifique
Rôle en chimie médicinale
Les analogues à base de thiophène, y compris la « 1-phényl-3-(2-(thiophène-3-yl)benzyl)urée », jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés présentant une variété d'effets biologiques . Ils ont été utilisés pour produire des bibliothèques combinatoires et mener des efforts exhaustifs dans la recherche de molécules de tête .
Propriétés anti-inflammatoires
Ces composés auraient des propriétés anti-inflammatoires . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires.
Propriétés antipsychotiques
Les analogues à base de thiophène se sont également avérés avoir des propriétés antipsychotiques . Cela ouvre des possibilités pour leur utilisation dans le traitement de divers troubles psychiatriques.
Propriétés anti-arythmiques
Ces composés ont montré des propriétés anti-arythmiques , suggérant leur utilisation potentielle dans la prise en charge des arythmies cardiaques.
Propriétés anxiolytiques
Les propriétés anxiolytiques des analogues à base de thiophène font d'eux des candidats potentiels pour le développement de nouveaux médicaments anxiolytiques.
Propriétés antifongiques
Ces composés ont démontré des propriétés antifongiques , indiquant leur utilisation potentielle dans le traitement des infections fongiques.
Propriétés antioxydantes
Les analogues à base de thiophène se sont avérés posséder des propriétés antioxydantes . Cela suggère leur utilisation potentielle dans la prise en charge des conditions associées au stress oxydatif.
Propriétés modulatrices des récepteurs aux œstrogènes
Ces composés ont montré des propriétés modulatrices des récepteurs aux œstrogènes , indiquant leur utilisation potentielle dans le traitement des conditions associées à une dysrégulation des récepteurs aux œstrogènes.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed investigations of its physical and chemical properties, and biological studies to explore its potential therapeutic effects .
Propriétés
IUPAC Name |
1-phenyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18(20-16-7-2-1-3-8-16)19-12-14-6-4-5-9-17(14)15-10-11-22-13-15/h1-11,13H,12H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQVRGHACIGDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)

![2-(4-acetamidophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2403030.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)


![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2403038.png)
![2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2403039.png)


![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2403049.png)
![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)
